molecular formula C17H16N4O6S B2697974 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 851095-22-2

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2697974
CAS No.: 851095-22-2
M. Wt: 404.4
InChI Key: WJWDKJGTXRSUJY-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of a furan ring, an oxadiazole ring, and a morpholine ring, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDKJGTXRSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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